molecular formula C10H15N3O3S2 B2911050 ethyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoate CAS No. 403836-38-4

ethyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoate

Cat. No.: B2911050
CAS No.: 403836-38-4
M. Wt: 289.37
InChI Key: KWEMQERCEXQWJV-UHFFFAOYSA-N
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Description

ethyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with ethyl 3-bromopropanoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S2/c1-3-16-9(15)4-5-17-6-8(14)11-10-13-12-7(2)18-10/h3-6H2,1-2H3,(H,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEMQERCEXQWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCC(=O)NC1=NN=C(S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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